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molecular formula C10H13NO3 B3150345 2-Amino-5-isopropoxybenzoic acid CAS No. 68701-42-8

2-Amino-5-isopropoxybenzoic acid

Cat. No. B3150345
M. Wt: 195.21 g/mol
InChI Key: LKWPCZDBLQUFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04348396

Procedure details

74.0 G. of 5-isopropoxy-2-nitrobenzoic acid, isopropyl ester was dissolved in 650 ml. of ethanol and 145 ml. of 4 N sodium hydroxide solution. This solution was allowed to stir at room temperature for 16 hours. The reaction mixture was diluted with 2.0 l. of water and washed three times with 1 l. of dichloromethane. The aqueous layer was then acidified to pH<2 with concentrated hydrochloric acid and extracted three times with 1.0 l. of ether. The combined ether extracts were washed with 1.0 l. of saturated brine, dried over anhydrous sodium sulfate, filtered through Celite and evaporated to an orange oil (65.9 g.) which solidified on cooling, mp 129°-131°. The above solid was dissolved in 1.0 l. of ethyl acetate and hydrogenated, using 3.1 g. of 10% palladium on carbon as catalyst. When hydrogen uptake had ceased, the catalyst was removed by filtration and the filtrate was evaporated to a yellow solid, 49.5 g. (mp 120°-122° ).
Name
5-isopropoxy-2-nitrobenzoic acid, isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:17]([O-])=O)=[C:9]([CH:16]=1)[C:10]([O:12]C(C)C)=[O:11])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[CH:1]([O:4][C:5]1[CH:16]=[C:9]([C:10]([OH:12])=[O:11])[C:8]([NH2:17])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
5-isopropoxy-2-nitrobenzoic acid, isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=CC(=C(C(=O)OC(C)C)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 2.0 l
WASH
Type
WASH
Details
of water and washed three times with 1 l
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1.0 l
WASH
Type
WASH
Details
The combined ether extracts were washed with 1.0 l
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil (65.9 g.) which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISSOLUTION
Type
DISSOLUTION
Details
The above solid was dissolved in 1.0 l
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a yellow solid, 49.5 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)OC1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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